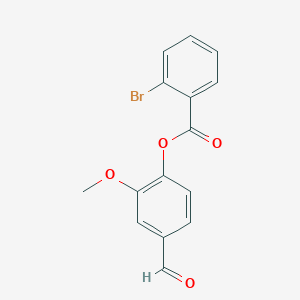![molecular formula C16H16N2O3 B11545213 2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-dimethylfuran-3-carbonitrile](/img/structure/B11545213.png)
2-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4,5-dimethylfuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE is an organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furan ring substituted with a dimethoxyphenyl group and a carbonitrile group, making it an interesting subject for research in organic chemistry.
Preparation Methods
The synthesis of 2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE typically involves the reaction of 2,4-dimethoxybenzaldehyde with 4,5-dimethylfuran-3-carbonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the furan ring or the phenyl ring are replaced by other groups.
Condensation: It can undergo condensation reactions with other aldehydes or ketones to form larger, more complex molecules
Scientific Research Applications
2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE include:
- 4-{[(E)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid
- N-[(E)-(2,4-Dimethoxyphenyl)methylidene]aniline
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of the furan ring, dimethoxyphenyl group, and carbonitrile group in 2-[(E)-[(2,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO]-4,5-DIMETHYLFURAN-3-CARBONITRILE makes it distinct and valuable for various research purposes .
Properties
Molecular Formula |
C16H16N2O3 |
|---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-4,5-dimethylfuran-3-carbonitrile |
InChI |
InChI=1S/C16H16N2O3/c1-10-11(2)21-16(14(10)8-17)18-9-12-5-6-13(19-3)7-15(12)20-4/h5-7,9H,1-4H3/b18-9+ |
InChI Key |
QBCUKMZGRDUXQT-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=C(OC(=C1C#N)/N=C/C2=C(C=C(C=C2)OC)OC)C |
Canonical SMILES |
CC1=C(OC(=C1C#N)N=CC2=C(C=C(C=C2)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11545134.png)
![2-chloro-N-(4-{[(2E)-2-(4-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11545142.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11545151.png)
![4-bromo-2-[(E)-({2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]phenol](/img/structure/B11545156.png)

![N-{(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}dibenzo[b,d]furan-3-amine](/img/structure/B11545158.png)
![2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11545172.png)
![1,1'-(3,3'-Dimethoxybiphenyl-4,4'-diyl)bis[3-(3,4-dichlorophenyl)urea]](/img/structure/B11545175.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545179.png)
![4-(azepan-1-yl)-6-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-1,3,5-triazin-2-amine](/img/structure/B11545180.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11545186.png)
![4-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11545199.png)
![(2E,5E)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11545205.png)
![N'-[(E)-[5-(2-Chloro-5-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide](/img/structure/B11545221.png)
